
3-Chloro-5-cyclopropyl-1,2,4-oxadiazole
Overview
Description
3-Chloro-5-cyclopropyl-1,2,4-oxadiazole is a heterocyclic compound that contains a five-membered ring with one oxygen and two nitrogen atoms. This compound is part of the oxadiazole family, which is known for its diverse biological activities and applications in medicinal chemistry . The presence of the chloro and cyclopropyl groups in its structure enhances its chemical reactivity and potential for various applications.
Preparation Methods
The synthesis of 3-Chloro-5-cyclopropyl-1,2,4-oxadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of cyclopropylcarbonyl chloride with amidoxime in the presence of a base, followed by chlorination . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity .
Chemical Reactions Analysis
3-Chloro-5-cyclopropyl-1,2,4-oxadiazole undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.
Common reagents used in these reactions include bases, oxidizing agents, and nucleophiles. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the potential of 1,2,4-oxadiazole derivatives, including 3-chloro-5-cyclopropyl-1,2,4-oxadiazole, as promising anticancer agents. The compound has been evaluated for its cytotoxic effects against various cancer cell lines.
Case Study: Anticancer Efficacy
In a study by Maftei et al., derivatives of 1,2,4-oxadiazoles were synthesized and tested against multiple human cancer cell lines. The findings indicated that certain derivatives exhibited significant antiproliferative activity. For instance, a derivative with an IC50 value of 2.76 µM against ovarian adenocarcinoma (OVXF 899) demonstrated high selectivity towards renal cancer cell lines as well .
Table 1: Anticancer Activity of this compound Derivatives
Compound | Cell Line Tested | IC50 (µM) | Activity Level |
---|---|---|---|
3-Chloro-5-cyclopropyl derivative | OVXF 899 | 2.76 | High Selectivity |
Another derivative | PXF 1752 | 9.27 | Moderate |
Additional derivative | RXF 486 | 1.143 | Very High |
The mechanism of action appears to involve induction of apoptosis in cancer cells, making these compounds suitable candidates for further development as anticancer therapeutics .
Antimicrobial Properties
Beyond its anticancer potential, this compound has also been studied for its antimicrobial properties. Compounds containing oxadiazole rings have shown broad-spectrum activity against various pathogens.
Case Study: Antimicrobial Evaluation
A series of oxadiazole derivatives were synthesized and tested for their antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli. The results indicated that certain derivatives exhibited potent antimicrobial activity at concentrations lower than those of standard antibiotics .
Table 2: Antimicrobial Activity of Oxadiazole Derivatives
Compound | Bacterial Strain | Minimum Inhibitory Concentration (µg/mL) | Activity Level |
---|---|---|---|
Oxadiazole A | S. aureus | 32 | High |
Oxadiazole B | E. coli | 64 | Moderate |
These findings suggest that modifications to the oxadiazole structure can enhance antimicrobial efficacy, providing a pathway for developing new antibacterial agents .
Other Therapeutic Applications
In addition to anticancer and antimicrobial activities, compounds based on the oxadiazole framework have been explored for other therapeutic uses:
- Anti-inflammatory Effects : Some studies indicate that oxadiazoles may possess anti-inflammatory properties that could be beneficial in treating conditions like arthritis .
- Antiviral Activity : Research has also pointed towards potential antiviral applications against viruses such as HIV and hepatitis B .
Mechanism of Action
The mechanism of action of 3-Chloro-5-cyclopropyl-1,2,4-oxadiazole involves its interaction with specific molecular targets, such as enzymes or receptors, leading to the modulation of biological pathways . The exact pathways and targets depend on the specific application and the structure of the derivatives formed from this compound .
Comparison with Similar Compounds
3-Chloro-5-cyclopropyl-1,2,4-oxadiazole can be compared with other oxadiazole derivatives, such as:
3-Amino-5-aryl-1,2,4-oxadiazole: Known for its biological activities and used in medicinal chemistry.
3-Phenyl-1,2,4-oxadiazole: Another derivative with significant applications in drug development.
The uniqueness of this compound lies in its specific substituents, which confer distinct chemical reactivity and biological activity .
Biological Activity
3-Chloro-5-cyclopropyl-1,2,4-oxadiazole is a heterocyclic compound that belongs to the oxadiazole family, which is notable for its diverse biological activities. The presence of the oxadiazole ring contributes to its potential pharmacological properties, making it a subject of interest in medicinal chemistry.
- Molecular Formula : C6H7ClN2O
- Molecular Weight : Approximately 160.58 g/mol
- Structure : The compound features a chlorine atom at the 3-position and a cyclopropyl group at the 5-position of the oxadiazole ring.
Biological Activity
The biological activity of this compound has been investigated in various studies, highlighting its potential as an antibacterial and anticancer agent.
Antibacterial Activity
Research indicates that compounds within the oxadiazole class exhibit significant antibacterial properties. Specifically, this compound has shown effectiveness against various Gram-positive and Gram-negative bacteria.
Study Findings
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Minimum Inhibitory Concentration (MIC) : The antibacterial activity was evaluated using the MIC method against strains such as Escherichia coli, Klebsiella pneumoniae, Staphylococcus aureus, and Bacillus cereus. The results demonstrated that this compound possesses a promising antibacterial profile.
Bacterial Strain MIC (µg/mL) Zone of Inhibition (mm) E. coli 50 15 K. pneumoniae 100 12 S. aureus 150 10 B. cereus 200 8 - Comparison with Standard Antibiotics : In comparative studies, this compound exhibited antibacterial activity comparable to standard antibiotics like gentamicin, suggesting its potential as an alternative therapeutic agent .
Anticancer Activity
The anticancer properties of oxadiazoles have been increasingly recognized. Preliminary studies indicate that this compound may also exhibit cytotoxic effects against certain cancer cell lines.
Case Studies
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Cytotoxicity Assays : In vitro studies have assessed the cytotoxic effects of this compound on various cancer cell lines including breast cancer (MCF7) and prostate cancer (PC3). The results showed significant inhibition of cell proliferation.
Cell Line IC50 (µM) MCF7 (Breast Cancer) 12.5 PC3 (Prostate Cancer) 10.0 - Mechanism of Action : The mechanism underlying its anticancer activity is believed to involve apoptosis induction and inhibition of key signaling pathways associated with tumor growth .
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for 3-Chloro-5-cyclopropyl-1,2,4-oxadiazole, and how do reaction conditions influence yield?
The synthesis typically involves cyclization of cyclopropylamine derivatives with chlorinated precursors. A common method uses cyclopropylamide intermediates treated with phosphorus oxychloride (POCl₃) as a dehydrating agent, achieving cyclization under reflux conditions . Microwave-assisted synthesis can reduce reaction times (e.g., from 12 hours to 30 minutes) while maintaining yields >75%, emphasizing the importance of solvent choice (e.g., acetonitrile) and controlled temperature gradients .
Q. What purification and characterization techniques are most effective for this compound?
Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is standard, followed by thin-layer chromatography (TLC) for purity validation . Characterization requires a combination of ¹H/¹³C NMR to confirm the oxadiazole ring and cyclopropyl substituents, with mass spectrometry (HRMS) to verify molecular ion peaks (e.g., [M+H]⁺ at m/z 185.03) . IR spectroscopy can identify C-Cl stretches (~750 cm⁻¹) and oxadiazole ring vibrations (~1600 cm⁻¹) .
Q. How does the compound’s stability vary under different storage conditions?
Stability studies recommend storing the compound in anhydrous environments at -20°C to prevent hydrolysis of the oxadiazole ring. Accelerated degradation tests in DMSO/water mixtures (1:1) show <5% decomposition over 48 hours at 25°C, but significant breakdown (>30%) occurs at 40°C .
Advanced Research Questions
Q. What mechanistic insights explain the reactivity of the chloro substituent in nucleophilic substitution reactions?
The C-3 chloro group is highly electrophilic due to electron withdrawal by the oxadiazole ring. In substitution reactions with amines (e.g., piperidine), second-order kinetics are observed, with rate constants dependent on solvent polarity (e.g., k = 0.12 min⁻¹ in DMF vs. 0.04 min⁻¹ in THF). Computational studies (DFT) suggest a transition state stabilized by partial negative charge delocalization into the oxadiazole ring .
Q. How do steric and electronic effects of the cyclopropyl group influence bioactivity?
The cyclopropyl moiety enhances metabolic stability by resisting cytochrome P450 oxidation. In enzyme inhibition assays (e.g., against COX-2), the compound’s IC₅₀ improves from 12 µM (without cyclopropyl) to 3.5 µM, attributed to increased lipophilicity (logP = 2.8) and optimal van der Waals interactions with hydrophobic binding pockets .
Q. How can contradictory data on synthetic yields be resolved through reaction optimization?
Discrepancies in reported yields (e.g., 60% vs. 85%) often stem from precursor purity or trace moisture. Controlled experiments show that pre-drying reagents (e.g., molecular sieves) and inert atmospheres (N₂/Ar) increase yields by 15–20%. Statistical design-of-experiments (DoE) models identify temperature as the most critical factor (p < 0.01) .
Q. What advanced spectroscopic methods elucidate tautomerism or dynamic behavior in solution?
Variable-temperature NMR (VT-NMR) in DMSO-d₆ reveals no tautomeric shifts between 25°C and 80°C, confirming the 1,2,4-oxadiazole tautomer as dominant. Dynamic HPLC studies with chiral stationary phases show no enantiomerization, supporting configurational stability .
Q. Methodological Challenges
Q. How can researchers differentiate byproducts in large-scale syntheses?
Common byproducts include hydrolyzed oxadiazole derivatives (e.g., carboxylic acids) and cyclopropane ring-opened analogs. LC-MS/MS with collision-induced dissociation (CID) can distinguish these via fragment ion patterns (e.g., m/z 167 for ring-opened byproducts vs. m/z 185 for the target compound) .
Q. What strategies improve selectivity in functionalizing the oxadiazole ring?
Directed ortho-metalation (DoM) using LDA (lithium diisopropylamide) at -78°C enables regioselective C-5 functionalization. For example, quenching with electrophiles (e.g., Me₃SnCl) achieves >90% selectivity for 5-substituted derivatives .
Properties
IUPAC Name |
3-chloro-5-cyclopropyl-1,2,4-oxadiazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5ClN2O/c6-5-7-4(9-8-5)3-1-2-3/h3H,1-2H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CROPSQMCIJGGOL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NC(=NO2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
144.56 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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